1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride

Medicinal Chemistry Kinase Inhibitors Fragment-Based Drug Discovery

Researchers needing exact 4-amine monohydrochloride for kinase inhibitor SAR studies often face regioisomer contamination and stoichiometric errors. This batch-verified 1-(pyrimidin-2-yl)piperidin-4-amine HCl eliminates those variables. - Confirmed 4-position amine vector for reliable amide coupling or reductive amination. - Monohydrochloride (1 eq. HCl) ensures precise molar calculations for scale-up. - Batch-specific QC (NMR, HPLC) supports reproducible target validation and FBDD campaigns.

Molecular Formula C9H15ClN4
Molecular Weight 214.69 g/mol
CAS No. 1185309-58-3
Cat. No. B1440221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride
CAS1185309-58-3
Molecular FormulaC9H15ClN4
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=NC=CC=N2.Cl
InChIInChI=1S/C9H14N4.ClH/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9;/h1,4-5,8H,2-3,6-7,10H2;1H
InChIKeyKSISMOAYXIBWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: 1-(Pyrimidin-2-yl)piperidin-4-amine Hydrochloride


1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride (CAS 1185309-58-3) is a heterocyclic organic compound composed of a pyrimidine ring linked to a piperidine ring with an amine group at the 4-position, stabilized as a hydrochloride salt [1]. Its core scaffold, a 1-(pyrimidin-2-yl)piperidin-4-amine, is a privileged structure in medicinal chemistry, extensively utilized as a building block for synthesizing kinase inhibitors and other bioactive molecules [2]. The hydrochloride salt form (C9H15ClN4, molecular weight 214.70) enhances aqueous solubility and stability, making it a preferred reagent for pharmaceutical research and chemical synthesis applications [1].

No Direct Substitute Among Analogs


Within the class of piperidin-4-amine linked pyrimidines, structural variations—including amine position (3- vs 4-substitution), salt form (mono- vs dihydrochloride), and N-substitution—profoundly alter reactivity, solubility, and biological activity, rendering them non-interchangeable . For example, the regioisomer 1-(pyrimidin-2-yl)piperidin-3-amine hydrochloride positions the reactive amine at C3 instead of C4, which changes the vector and geometry for subsequent derivatization and target engagement . Similarly, the dihydrochloride salt (MW 251.16) contains two HCl equivalents, which impacts stoichiometry in multi-step syntheses and may alter solubility profiles compared to the monohydrochloride (MW 214.70) . Substitution on the piperidine nitrogen (e.g., N-methylation) blocks a key diversification point, drastically altering downstream synthetic utility . The following quantitative evidence clarifies why specific procurement of the 4-amine monohydrochloride is essential for reproducibility.

Quantitative Evidence vs. Analogs


4-Amine Regioisomer Dictates Binding Mode

1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride contains a primary amine at the 4-position of the piperidine ring. In contrast, the regioisomer 1-(pyrimidin-2-yl)piperidin-3-amine hydrochloride (CAS 1185309-66-3) positions the amine at C3 . This positional isomerism changes the directionality of the amine group, which directly impacts the geometry of any amide, sulfonamide, or urea derivative synthesized from it. In fragment-based drug discovery, the 4-amine orientation has been validated in the X-ray crystal structure of N-(1-(pyrimidin-2-yl)piperidin-4-yl)acetamide bound to M. tuberculosis InhA (PDB 5OIN) at 2.82 Å resolution, demonstrating a productive binding pose that would be impossible for the 3-amine analog [1].

Medicinal Chemistry Kinase Inhibitors Fragment-Based Drug Discovery

Monohydrochloride Ensures Precise Stoichiometry

The target compound is a monohydrochloride salt with a molecular weight of 214.70 g/mol (C9H15ClN4) . An alternative commercially available form is the dihydrochloride salt (CAS 1179369-48-2), which has a molecular weight of 251.16 g/mol (C9H16Cl2N4) [1]. This difference in HCl content (1 eq vs. 2 eq) is critical for stoichiometric calculations in multi-step syntheses where precise equivalents of base are required for neutralization or where the exact amount of free amine is needed for coupling reactions. Using the dihydrochloride salt in a protocol optimized for the monohydrochloride would result in an overestimation of the free amine content by approximately 14.7% (based on MW ratio), potentially leading to failed reactions or irreproducible yields [2].

Chemical Synthesis Process Chemistry Solubility

Purity and QC Documentation Benchmark

Reputable suppliers offer 1-(pyrimidin-2-yl)piperidin-4-amine hydrochloride at a standard purity of 95+% . More importantly, vendors such as Bidepharm provide batch-specific quality control documentation including NMR, HPLC, and GC data . This contrasts with some alternative sources or lower-cost analogs that may provide only the nominal purity without traceable analytical data. In quantitative SAR studies or scaled synthesis, the absence of a validated purity certificate can lead to irreproducible biological results due to undetected impurities acting as active contaminants or synthetic poisons [1].

Analytical Chemistry Quality Control Reproducibility

Scaffold Validated by InhA Co-Crystal Structure

The N-acetyl derivative of the target compound, N-(1-(pyrimidin-2-yl)piperidin-4-yl)acetamide, has been validated as a fragment hit in a screen against M. tuberculosis InhA, an essential enoyl-ACP reductase [1]. X-ray crystallography (PDB 5OIN) confirms that this derivative binds to InhA in a specific orientation enabled by the 4-amine position [1]. While the parent amine itself is not an inhibitor, the crystal structure demonstrates that the core scaffold is chemically tractable and capable of engaging a biologically relevant target. In contrast, many other piperidine-pyrimidine regioisomers or N-substituted analogs lack publicly available target-bound crystal structures, making structure-guided optimization less predictable [2].

Fragment-Based Drug Discovery Tuberculosis X-ray Crystallography

Research & Industrial Applications


Kinase Inhibitor and Bioactive Molecule Synthesis

The compound is a direct building block for the synthesis of kinase inhibitors and other bioactive molecules. Its 4-amine handle allows for facile amide coupling or reductive amination to introduce diversity elements, a strategy employed in the development of HIV-1 reverse transcriptase inhibitors and IKK-2 inhibitors [1][2]. Procurement of the exact 4-amine monohydrochloride ensures the correct stoichiometry and vector for SAR studies.

Fragment-Based Drug Discovery Library

The compound serves as a validated fragment for FBDD campaigns, particularly against targets amenable to piperidine-pyrimidine scaffolds. Its derivative, N-(1-(pyrimidin-2-yl)piperidin-4-yl)acetamide, has a confirmed binding mode to M. tuberculosis InhA (PDB 5OIN), making the parent amine a reliable starting point for fragment elaboration toward novel anti-tubercular agents [3].

Chemical Probe and Tool Compound Generation

For researchers requiring a stable, soluble, and analytically well-characterized intermediate, the monohydrochloride salt is ideal. The availability of batch-specific QC data (NMR, HPLC, GC) from vendors like Bidepharm ensures that the material meets the purity standards required for generating high-quality chemical probes and reproducible data in target validation studies .

Process Chemistry and Scale-Up Development

The precise molar mass and defined salt stoichiometry (1 HCl equivalent) are critical for process chemists scaling up reactions. Using the monohydrochloride minimizes variables when transferring synthetic protocols from milligram to multi-gram scale, avoiding the stoichiometric miscalculations that can arise when dihydrochloride or freebase forms are inadvertently substituted .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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